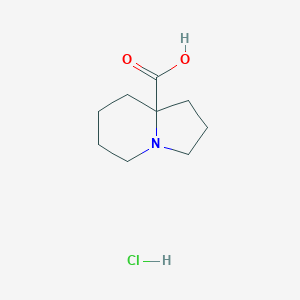

Octahydroindolizine-8a-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-7H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYODBOTXJDZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of octahydroindolizine-8a-carboxylic acid hydrochloride typically involves the hydrogenation of indolizine derivatives under specific conditions. One common method includes the catalytic hydrogenation of indolizine-8a-carboxylic acid in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Octahydroindolizine-8a-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents for these reactions include sodium hydroxide (NaOH) and alkyl halides.

Scientific Research Applications

Octahydroindolizine-8a-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of octahydroindolizine-8a-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Yohimbine Hydrochloride

Yohimbine hydrochloride (C21H26N2O3·HCl) shares structural similarities with the target compound, including a bicyclic framework (yohimban skeleton) and a hydrochloride salt. However, yohimbine contains an ester group instead of a carboxylic acid and is clinically used as an α2-adrenergic receptor antagonist .

Berberine Hydrochloride

Berberine hydrochloride (C20H18NO4·HCl), an isoquinoline alkaloid, is another hydrochloride salt with demonstrated antimicrobial and antidiabetic activity . Unlike the target compound, berberine’s planar aromatic structure facilitates intercalation with DNA or enzymes, highlighting how structural rigidity influences mechanism of action.

Pharmacological Activity

While octahydroindolizine-8a-carboxylic acid hydrochloride’s specific targets are uncharacterized in the evidence, structurally unrelated hydrochloride salts like raloxifene hydrochloride () and nicardipine hydrochloride () exhibit diverse activities, from estrogen modulation to calcium channel blockade.

Physicochemical Properties

Solubility

Hydrochloride salts generally exhibit high water solubility. For example, nicardipine hydrochloride retains moderate solubility even under acidic conditions (pH 1.2), critical for oral bioavailability . This compound likely follows this trend, though its bicyclic structure may introduce steric hindrance, slightly reducing solubility compared to simpler amines.

Stability

Acid stability is a key consideration for hydrochloride salts. Nicardipine hydrochloride demonstrates high stability at low pH (Figure 10, ), whereas berberine hydrochloride degrades under prolonged acidic conditions . The target compound’s stability may depend on the steric protection of its carboxylic acid group.

Data Table: Comparative Analysis of Hydrochloride Salts

Biological Activity

Octahydroindolizine-8a-carboxylic acid hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.22 g/mol

- Structure : The compound features a saturated indolizine ring system with a carboxylic acid functional group at the 8a position, which is crucial for its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Analgesic Effects : Studies have shown that this compound can act as an analgesic, with effective doses ranging from 16.5 mg/kg to 35 mg/kg in mouse models. The compound has been compared to established analgesics like meperidine hydrochloride, indicating its potential for pain management in clinical settings .

- Enzyme Inhibition : The compound has been found to inhibit specific enzyme activities by binding to their active sites. This interaction prevents substrate binding and alters catalytic activity, making it a candidate for further studies in enzyme regulation .

- Cellular Effects : Octahydroindolizine-8a-carboxylic acid influences cellular processes such as signaling pathways and gene expression. It can modulate the activity of key signaling molecules, leading to altered cellular responses and potentially therapeutic outcomes.

The molecular mechanism of octahydroindolizine-8a-carboxylic acid involves:

- Binding Affinity : The carboxylic acid group enhances the compound's binding affinity to target proteins and enzymes, facilitating its inhibitory effects.

- Conformational Changes : Upon binding, the compound can induce conformational changes in enzymes, further inhibiting their activity and affecting metabolic pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of octahydroindolizine-8a-carboxylic acid:

- Pain Relief Studies : In a series of experiments using the Mouse Hot Plate Assay, various derivatives of octahydroindolizine were tested for their analgesic properties. For instance, one derivative demonstrated an ED50 value of 22 mg/kg, indicating significant pain-relieving effects comparable to established analgesics .

- Enzyme Interaction Studies : Research has shown that octahydroindolizine derivatives can inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders or cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of octahydroindolizine-8a-carboxylic acid, a comparison with related compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octahydroindolizine | C₉H₁₅N | Lacks carboxyl group; simpler structure |

| Indolizine | C₉H₈N | Contains a double bond; less saturated |

| Octahydroindolizine-2-carboxylic acid | C₉H₁₅NO₂ | Different substitution pattern; distinct activity |

This table illustrates how octahydroindolizine-8a-carboxylic acid's fully saturated structure and carboxylic acid group contribute to its unique biological activities compared to similar compounds.

Q & A

Q. What are the established synthesis routes for Octahydroindolizine-8a-carboxylic acid hydrochloride, and how are the products characterized?

Answer: The synthesis typically involves multi-step organic reactions, such as cyclization, halogenation, and acid-base neutralization. For example, bromination in dichloromethane at low temperatures (0–15°C) followed by catalytic hydrogenation using palladium carbon can yield intermediates . Final characterization employs:

- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% is typical for research-grade material).

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): For absolute structural confirmation .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Answer: A combination of orthogonal methods is critical:

- Elemental Analysis : Validates empirical formula (e.g., C/H/N content).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydrate/solvent content.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).

- Chiral Chromatography (if applicable): Resolves enantiomers for stereochemical validation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce by-products?

Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .

- Catalyst Screening : Palladium on carbon (Pd/C) for hydrogenation steps, with temperature control to minimize over-reduction.

- Reaction Monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation .

- By-Product Analysis : LC-MS to identify impurities and adjust stoichiometry or reaction time.

Q. Example Optimization Table

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 60°C | 45°C | +15% |

| Catalyst Loading | 5% Pd/C | 3% Pd/C + 2% PtO₂ | +20% |

| Solvent | Ethanol | DMF | +25% |

Q. How should discrepancies in biological activity data between different studies on this compound be investigated?

Answer: Resolve contradictions through:

- Replication Studies : Repeat assays under identical conditions (e.g., pH, temperature, cell lines).

- Control Experiments : Test for batch-to-batch variability in compound purity using HPLC .

- Structural Analog Comparison : Compare activity with derivatives (e.g., trihydroxy or halogenated analogs) to identify structure-activity relationships (SAR). For example, hydroxyl groups may alter solubility and binding affinity .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences .

Q. What strategies are effective for conducting comparative studies between this compound and its structural analogs?

Answer:

- Computational Modeling : Use density functional theory (DFT) to predict electronic properties and binding modes.

- Functional Group Replacement : Synthesize analogs (e.g., replacing chloride with methoxy groups) and test reactivity in nucleophilic substitution .

- Biological Assay Panels : Screen analogs across multiple targets (e.g., enzyme inhibition, receptor binding) to map selectivity.

Q. Comparative Analysis Table

| Compound | Key Structural Feature | Solubility (mg/mL) | IC₅₀ (Target A) |

|---|---|---|---|

| Octahydroindolizine-8a-carboxylic acid HCl | Carboxylic acid, chloride | 12.5 | 0.8 µM |

| 1,6,7-Indolizinetriol | Trihydroxy | 45.2 | 2.3 µM |

| 2-Chloro-8-methoxyindolizine-7-carboxylic acid | Methoxy, chloride | 8.9 | 1.1 µM |

Q. How can mechanistic studies elucidate the role of this compound in biochemical pathways?

Answer:

- Isotopic Labeling : Use ¹⁴C or ³H isotopes to track metabolic incorporation.

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) under varying pH and cofactor conditions.

- Proteomics : Identify binding partners via affinity chromatography coupled with mass spectrometry .

- In Silico Docking : Predict interactions with target proteins (e.g., binding to active sites of oxidoreductases) .

Q. What methodologies are recommended for resolving spectral data contradictions in structural characterization?

Answer:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex spectra .

- X-ray Diffraction : Resolve ambiguous stereochemistry.

- Cross-Validation : Compare data with structurally characterized analogs (e.g., PubChem entries for related indolizines) .

Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.